CID 78061193
Description
The compound identified as CID 78061193 is a chemical entity with significant relevance in various scientific fields
Properties
Molecular Formula |
DyGe3 |
|---|---|
Molecular Weight |
380.4 g/mol |
InChI |
InChI=1S/Dy.3Ge |
InChI Key |
RIYTZCRHRANWRE-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Dy] |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods: Industrial production methods for CID 78061193 would likely involve large-scale synthesis processes that are optimized for efficiency and yield These methods would include the use of industrial-grade reagents and equipment to produce the compound in significant quantities
Chemical Reactions Analysis
Types of Reactions: CID 78061193 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, ranging from simple modifications of the original compound to entirely new chemical entities.
Scientific Research Applications
CID 78061193 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, this compound could be explored for its potential as a drug candidate or as a tool for understanding disease mechanisms. In industry, the compound might be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of CID 78061193 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved in the action of this compound are not well-characterized in the current literature.
Comparison with Similar Compounds
Conclusion
This compound is a compound with significant potential in various scientific fields. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance and versatility. Further research and development could uncover even more applications and benefits of this intriguing chemical entity.
Q & A
Q. What foundational methodologies are recommended for identifying and characterizing CID 78061193 in experimental settings?
To ensure accurate identification and characterization:
- Analytical Techniques : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment .
- Reproducibility : Document experimental conditions (e.g., solvent systems, temperature) in detail to align with reproducibility standards for chemical synthesis .
- Literature Cross-Validation : Compare spectral data with existing studies to verify consistency, addressing discrepancies through iterative testing .
Q. How should researchers design initial experiments to synthesize this compound?
- Route Selection : Prioritize routes with high atom economy and minimal byproducts. Use retrosynthetic analysis to identify feasible pathways .
- Optimization : Apply Design of Experiments (DoE) to test variables (e.g., catalyst loading, reaction time) systematically .
- Safety Protocols : Include risk assessments for hazardous intermediates and adhere to institutional safety guidelines .
Q. What systematic approaches are effective for conducting a literature review on this compound?
- Database Selection : Use SciFinder, PubMed, and Reaxys to gather primary literature, filtering for peer-reviewed studies .
- Gap Analysis : Categorize findings into synthesis, applications, and mechanistic studies to identify under-explored areas .
- Citation Tracking : Use tools like Web of Science to map influential studies and detect citation trends .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Data Replication : Reproduce conflicting studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables .
- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data and identify outliers or methodological biases .
- Mechanistic Studies : Use computational tools (e.g., molecular docking) to explore structure-activity relationships (SAR) and validate hypotheses .
Q. What strategies optimize experimental conditions for this compound in multi-step syntheses?
- In Situ Monitoring : Employ techniques like reaction calorimetry or inline spectroscopy to track intermediate stability and reaction progress .
- Scale-Up Considerations : Assess solvent compatibility and mixing efficiency to mitigate mass/heat transfer issues during scaling .
- Machine Learning : Train models on existing reaction data to predict optimal conditions for novel transformations .
Q. How can multi-omics approaches enhance the study of this compound’s mechanism of action?
-
Integration Framework :
Approach Application Transcriptomics Identify gene expression changes post-treatment Proteomics Map protein interaction networks Metabolomics Track metabolic pathway perturbations
Methodological Guidelines
How to formulate hypothesis-driven research questions for this compound?
- FINER Criteria : Ensure questions are F easible, I nteresting, N ovel, E thical, and R elevant .
- PICO Framework : Structure questions around P opulation (e.g., cell type), I ntervention (this compound dosage), C omparison (control groups), and O utcome (e.g., cytotoxicity) .
Q. What ethical considerations apply to publishing research on this compound?
- Data Transparency : Share raw data (e.g., NMR spectra) in supplementary materials to enable validation .
- Conflict of Interest : Disclose funding sources or institutional partnerships that may influence interpretation .
- Authorship Criteria : Adhere to ICMJE guidelines to ensure contributorship reflects actual intellectual input .
Tables for Methodological Reference
Q. Table 1: Key Steps for Addressing Data Contradictions
| Step | Action | Tools/References |
|---|---|---|
| 1 | Replicate experiments under matched conditions | |
| 2 | Perform meta-analysis of aggregated data | |
| 3 | Validate via orthogonal assays (e.g., SPR) |
Table 2: FINER Criteria for Research Questions
| Criterion | Application Example |
|---|---|
| Feasible | Access to synthetic intermediates and equipment |
| Novel | Exploring this compound’s role in autophagy |
| Ethical | Compliance with animal welfare protocols |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
